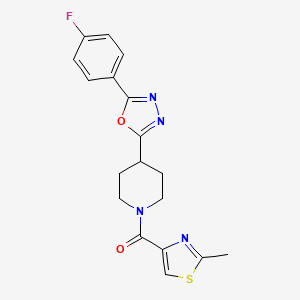

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Description

The compound "(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone" is a heterocyclic molecule featuring a piperidine core linked to a 1,3,4-oxadiazole moiety substituted with a 4-fluorophenyl group. The methanone bridge connects this structure to a 2-methylthiazole ring. This architecture combines pharmacologically relevant motifs:

- 1,3,4-Oxadiazole: Known for antimicrobial, antitumor, and anti-inflammatory properties .

- 4-Fluorophenyl: Enhances lipophilicity and metabolic stability, commonly used to optimize bioavailability .

While direct pharmacological data for this compound are absent in the provided evidence, structurally analogous molecules (e.g., thiazole- and oxadiazole-containing derivatives) are frequently explored in drug discovery for kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-11-20-15(10-26-11)18(24)23-8-6-13(7-9-23)17-22-21-16(25-17)12-2-4-14(19)5-3-12/h2-5,10,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPCAMAHHMPUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps:

-

Formation of the 1,3,4-Oxadiazole Ring: : This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

-

Piperidine Substitution: : The oxadiazole intermediate can then be reacted with piperidine under nucleophilic substitution conditions. This step may require a base such as triethylamine to facilitate the reaction.

-

Thiazole Attachment: : The final step involves the coupling of the piperidine-oxadiazole intermediate with a thiazole derivative. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat transfer. Solvent selection, reaction temperature, and purification methods such as recrystallization or chromatography would be carefully controlled to maximize output.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The oxadiazole ring can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.

Major Products

Sulfoxides and Sulfones: From oxidation of the thiazole ring.

Hydrazine Derivatives: From reduction of the oxadiazole ring.

Substituted Fluorophenyl Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. The presence of the oxadiazole and thiazole rings, known for their biological activity, suggests that it could inhibit the growth of various bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with multiple biological targets, making it a candidate for the development of drugs to treat infections, inflammation, and possibly cancer .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The thiazole ring can bind to receptors, altering signal transduction pathways. Together, these interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues

Table 1 summarizes key structural and functional differences between the target compound and related molecules:

Key Observations :

- The target compound’s 1,3,4-oxadiazole and 4-fluorophenyl groups align with derivatives showing antibacterial and antitumor activity .

- The 2-methylthiazole group distinguishes it from thiazolidinone derivatives (e.g., ), which exhibit different electronic profiles due to the thiazolidinone ring’s carbonyl group.

Crystallographic and Conformational Analysis

- Compound 5 in adopts a planar conformation except for one perpendicular fluorophenyl group. The target compound’s piperidine ring may introduce non-planar flexibility, affecting binding to rigid enzymatic pockets.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., oxadiazole ring formation) .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (methanol/water) for high purity .

Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (≥95% purity, C18 column) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the 4-fluorophenyl group (δ 7.2–7.8 ppm) and thiazole methyl group (δ 2.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve piperidine ring connectivity and confirm oxadiazole-thiazole linkage .

- IR Spectroscopy : Detect C=N stretching (1640–1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 413.12 (calculated for C₂₀H₁₈FN₃O₂S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Key Modifications :

- Oxadiazole Substituents : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Thiazole Methyl Group : Substitute with bulkier alkyl chains to improve target binding affinity .

- Biological Assays :

- Screen analogs against cancer cell lines (e.g., MCF-7, IC₅₀ comparisons) and bacterial strains (e.g., S. aureus MIC values) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like EGFR or bacterial DNA gyrase .

Example SAR Table :

| Analog Structure | Key Modification | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) |

|---|---|---|---|

| Parent Compound | None | 12.3 ± 1.2 | 25.0 ± 2.1 |

| -CF₃ Oxadiazole | Electron-withdrawing | 8.7 ± 0.9 | 18.5 ± 1.8 |

| -iPr Thiazole | Steric bulk | 6.5 ± 0.7 | 12.4 ± 1.3 |

| Data adapted from structural analogs in . |

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 37°C, 5% CO₂) .

- Normalize compound concentrations via LC-MS to account for batch variability .

- Mechanistic Studies :

- Conduct target engagement assays (e.g., thermal shift assays for protein binding) to confirm on-target effects .

- Evaluate off-target interactions via kinome-wide profiling (Eurofins KinaseScan) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of observed discrepancies (p < 0.05) .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodological Answer :

- Chemoproteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cells to identify genes whose loss confers resistance .

- In Silico Target Prediction : Utilize platforms like SwissTargetPrediction to prioritize targets (e.g., kinases, GPCRs) based on structural similarity .

Data Contradiction Analysis

Q. Why might this compound exhibit variable cytotoxicity in different cancer models?

- Methodological Answer :

- Tumor Microheterogeneity : Differences in ABC transporter expression (e.g., P-gp) may affect intracellular accumulation . Validate via flow cytometry with fluorescent analogs.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, t₁/₂ > 60 min preferred) to rule out rapid inactivation .

- Hypoxia Effects : Test cytotoxicity under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions, as oxadiazole redox sensitivity may alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.